molecular formula C15H16ClN3 B1604718 2-(2-(Pyridin-3-yl)-1h-indol-3-yl)ethanamine hydrochloride CAS No. 374064-07-0

2-(2-(Pyridin-3-yl)-1h-indol-3-yl)ethanamine hydrochloride

Cat. No.: B1604718
CAS No.: 374064-07-0
M. Wt: 273.76 g/mol
InChI Key: HTKOCCMNEWMBPO-UHFFFAOYSA-N
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Description

2-(2-(Pyridin-3-yl)-1h-indol-3-yl)ethanamine hydrochloride is a compound that belongs to the class of heterocyclic organic compounds. It features a pyridine ring fused to an indole structure, which is further connected to an ethanamine group. This compound is of significant interest due to its potential biological and pharmacological activities, making it a valuable subject of study in medicinal chemistry and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Pyridin-3-yl)-1h-indol-3-yl)ethanamine hydrochloride typically involves multi-step organic reactions One common synthetic route starts with the preparation of the indole derivative, which is then coupled with a pyridine derivative

    Indole Synthesis: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Coupling with Pyridine: The indole derivative is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Introduction of Ethanamine Group: The coupled product is then reacted with an appropriate amine to introduce the ethanamine group.

    Formation of Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Pyridin-3-yl)-1h-indol-3-yl)ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyridine or indole rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, and thiols under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(2-(Pyridin-3-yl)-1h-indol-3-yl)ethanamine hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancers.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-(Pyridin-3-yl)-1h-indol-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain, affecting neurological functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(Pyridin-3-yl)-1h-indol-3-yl)ethanamine hydrochloride is unique due to its specific combination of a pyridine ring fused to an indole structure with an ethanamine group. This unique structure imparts distinct biological activities and makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(2-pyridin-3-yl-1H-indol-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3.ClH/c16-8-7-13-12-5-1-2-6-14(12)18-15(13)11-4-3-9-17-10-11;/h1-6,9-10,18H,7-8,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTKOCCMNEWMBPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=CN=CC=C3)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20332678
Record name 2-[2-(Pyridin-3-yl)-1H-indol-3-yl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374064-07-0
Record name 2-[2-(Pyridin-3-yl)-1H-indol-3-yl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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